molecular formula C25H32N6O3 B2774054 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide CAS No. 1105217-59-1

2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B2774054
CAS No.: 1105217-59-1
M. Wt: 464.57
InChI Key: ZXFVZLAQIAVZDD-UHFFFAOYSA-N
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Description

2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that belongs to the class of pyrazolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolopyridine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include hydrazine derivatives and β-ketoesters.

    Introduction of Piperazine Moiety: The pyrazolopyridine core is then reacted with piperazine under nucleophilic substitution conditions.

    Acetamide Formation: The final step involves the acylation of the piperazine derivative with isopropyl acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the pyrazolopyridine core or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyridine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

The compound 2-{4-[3-oxo-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carbonyl]piperazin-1-yl}-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the cyclization of precursor compounds. The general synthetic route may include:

  • Formation of the Pyrazolo[4,3-c]pyridine Core : This is achieved through condensation reactions involving appropriate hydrazones and carbonyl compounds.
  • Piperazine Derivation : The incorporation of piperazine moieties enhances solubility and biological activity.
  • Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or acetyl chloride.

Biological Activity

Recent research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

Anticancer Activity

Studies have shown that derivatives of pyrazolo compounds often exhibit significant anticancer properties. For instance:

  • Cytotoxicity : In vitro studies demonstrated that the compound has cytotoxic effects on various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Cell LineIC50 Value (µM)Reference
MCF71.88 ± 0.11
A3754.2
HCT1160.39 ± 0.06
HepG20.01

The mechanism underlying the biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific kinases involved in cancer progression.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest.
  • Antioxidant Properties : Preliminary data suggest that it may possess antioxidant properties, which could contribute to its anticancer effects by reducing oxidative stress.

Study on Anticancer Potential

A study published in Pharmaceutical Research explored the anticancer potential of pyrazolo derivatives, including our compound of interest. It was found that:

  • The compound exhibited a dose-dependent inhibition of cell proliferation in MCF7 and A549 cell lines.
  • Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting apoptosis induction.

Neuroprotective Effects

Another aspect of research has focused on the neuroprotective effects of pyrazolo compounds. In a study examining neurodegenerative models:

  • The compound was shown to reduce neuronal apoptosis and improve cognitive function in rodent models subjected to oxidative stress.

Properties

IUPAC Name

2-[4-(3-oxo-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O3/c1-17(2)26-22(32)16-28-10-12-29(13-11-28)24(33)20-14-30(18(3)4)15-21-23(20)27-31(25(21)34)19-8-6-5-7-9-19/h5-9,14-15,17-18H,10-13,16H2,1-4H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFVZLAQIAVZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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